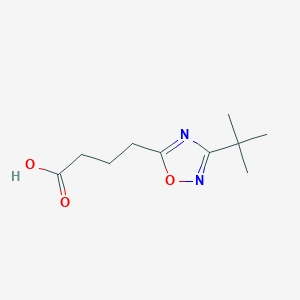

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid

Vue d'ensemble

Description

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid is a chemical compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The tert-butyl group attached to the oxadiazole ring provides steric hindrance, which can influence the compound’s reactivity and stability.

Méthodes De Préparation

The synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid typically involves the cyclization of amidoximes with organic nitriles. One common method includes the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts to activate tert-butylamidoxime, leading to the formation of the oxadiazole ring . The reaction is carried out in a solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its biological activities, particularly as a potential anti-cancer agent. Research indicates that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that oxadiazole derivatives can induce apoptosis in glioblastoma cells, suggesting that 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid may enhance the efficacy of cancer treatments through targeted mechanisms .

Case Study: Anti-Cancer Activity

A study on oxadiazole derivatives demonstrated their ability to significantly reduce cell viability in glioblastoma cell lines. The mechanism involved DNA damage leading to increased apoptosis rates. This suggests that compounds like this compound could be further explored for their therapeutic potential in oncology .

Anti-Diabetic Properties

Research has also highlighted the anti-diabetic effects of oxadiazole derivatives. In vivo studies using genetically modified models such as Drosophila melanogaster have shown that certain derivatives can lower glucose levels effectively. This positions this compound as a candidate for further investigation in diabetes management .

Case Study: Glucose Regulation

In a study focusing on the anti-diabetic properties of oxadiazole compounds, specific derivatives were noted to significantly decrease glucose levels in diabetic models. This opens avenues for developing new therapeutic agents targeting diabetes using compounds like this compound .

Agricultural Applications

Oxadiazoles have been recognized for their potential use as agrochemicals due to their bioactive properties. These compounds can serve as insecticides or fungicides, providing a sustainable option for pest control in agriculture. The specific application of this compound in this context warrants further exploration to evaluate its effectiveness against agricultural pests and diseases.

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science:

Polymer Chemistry

The incorporation of oxadiazole units into polymers can enhance thermal stability and mechanical properties. This makes compounds like this compound valuable in the development of advanced materials for various industrial applications.

Fluorescent Materials

Research indicates that oxadiazoles may be used in the synthesis of fluorescent materials due to their electronic properties. This could lead to applications in optoelectronics and sensor technologies.

Mécanisme D'action

The mechanism of action of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological molecules.

Comparaison Avec Des Composés Similaires

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid can be compared with other oxadiazole derivatives, such as:

4-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid: This compound has a thiophene ring instead of a tert-butyl group, which can influence its electronic properties and reactivity.

1,2,4-Oxadiazole-5-butanoic acid: This compound lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain chemical reactions.

The presence of the tert-butyl group in this compound makes it unique by providing steric hindrance, which can affect its reactivity, stability, and interactions with molecular targets.

Activité Biologique

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid is a synthetic compound characterized by its oxadiazole ring, which is known for various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : CHNO

- Molecular Weight : 212.25 g/mol

- CAS Number : 1038311-12-4

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound, this compound, has been studied for its potential in several areas:

Antimicrobial Activity

Studies have demonstrated that oxadiazole derivatives can possess significant antimicrobial properties. For instance:

- In vitro studies showed that oxadiazole compounds can inhibit the growth of various bacterial strains. These findings suggest the potential utility of this compound in developing new antimicrobial agents .

Anticancer Properties

The compound's structure suggests it may interact with cellular pathways involved in cancer progression:

- Cell Viability Assays : Preliminary tests indicate that this compound does not exhibit cytotoxicity up to concentrations of 100 µM in various cell lines, which is promising for therapeutic applications .

- Mechanism of Action : The oxadiazole ring may modulate enzyme activity and receptor interactions crucial for cancer cell proliferation and survival.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The oxadiazole structure can bind to specific enzymes or receptors, altering their activity.

- Steric Effects : The tert-butyl group introduces steric hindrance that may enhance binding specificity and affinity towards molecular targets .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Biological Activity | Remarks |

|---|---|---|---|

| 4-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid | Structure | Antimicrobial | Contains a thiophene ring; different electronic properties |

| 1,2,4-Oxadiazole-5-butanoic acid | Structure | Less reactive | Lacks tert-butyl group; more reactive due to less steric hindrance |

Case Studies and Research Findings

Several studies have highlighted the potential of oxadiazole derivatives:

- Villemagne et al. (2020) reported on new oxadiazole compounds as potent inhibitors against Mycobacterium tuberculosis, showcasing the versatility of this chemical class in infectious disease treatment .

- Parikh et al. (2020) synthesized substituted oxadiazoles with significant anti-tubercular activity and low cytotoxicity profiles at high concentrations .

Propriétés

IUPAC Name |

4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)9-11-7(15-12-9)5-4-6-8(13)14/h4-6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKFXXQFHATUMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038311-12-4 | |

| Record name | 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.